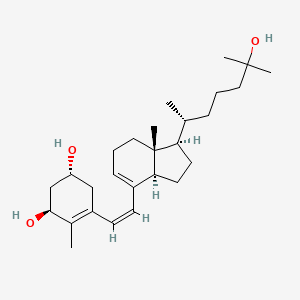

1Alpha,25-Dihydroxyprevitamin D3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1Alpha,25-Dihydroxyprevitamin D3, also known as 1Alpha,25-Dihydroxycholecalciferol, is a biologically active form of vitamin D3. It plays a crucial role in calcium absorption and deposition, and has widespread effects on cellular differentiation and proliferation. This compound is also known to modulate immune responsiveness and central nervous system function .

准备方法

Synthetic Routes and Reaction Conditions: 1Alpha,25-Dihydroxyprevitamin D3 can be synthesized through various chemical routes. One common method involves the hydroxylation of previtamin D3 at the 1Alpha and 25 positions. This process typically requires specific catalysts and controlled reaction conditions to ensure the correct hydroxylation pattern .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure purity and consistency. The compound is slightly soluble in methanol, ethanol, ethyl acetate, and tetrahydrofuran, and is sensitive to air and light .

化学反应分析

Synthetic Modifications and Analog Development

Research has explored structural analogs to enhance therapeutic efficacy or reduce calcemic effects:

20S-Hydroxylated Derivatives

-

1α,20S-Dihydroxyvitamin D₃ [1,20S(OH)₂D₃] : Synthesized via a retrosynthetic strategy using intermediate 3 (1α,3β-diacetoxypregn-5-en-20-one). The 20S-OH group is introduced via Grignard reaction, followed by UVB-induced ring-opening .

-

Biological Activity : Binds VDR with comparable potency to 1,25(OH)₂D₃ but induces 34-fold upregulation of CYP24A1 vs. 10-fold for native 1,25(OH)₂D₃ .

4-Hydroxylated Derivatives

-

1,4α,25(OH)₃D₃ and 1,4β,25(OH)₃D₃ : Synthesized to study A-ring modifications. Both maintain VDR-binding hydrogen bonds (C1-OH and C25-OH distances: ~13.1 Å) while forming additional interactions via 4-OH groups .

-

Functional Impact : Equipotent to 1,25(OH)₂D₃ in regulating VDR target genes (e.g., TRPV6, CYP24A1) but show similar hypercalcemic effects .

Metabolic Degradation Pathways

1,25(OH)₂D₃ undergoes catabolism primarily via CYP24A1-mediated 24-hydroxylation , producing:

-

1,24,25-Trihydroxyvitamin D₃

-

Calcitroic acid (terminal metabolite)

Key findings from VDR-ablated mice studies :

| Metabolite | Wild-Type Mice | VDR-Null Mice |

|---|---|---|

| 1,25(OH)₂D₃ | Rapidly degraded (100% clearance in 24h) | >50% unmetabolized at 24h |

| 1,24,25(OH)₃D₃ | Major pathway | Minimal detection |

| 1,25,26(OH)₃D₃ | Minor pathway | Primary metabolite |

Receptor Interactions and Structural Biology

-

VDR Binding : The 1α-OH and 25-OH groups form critical hydrogen bonds with VDR residues (His305, Ser237, Arg274).

-

20S vs. 25-OH Positioning : 1,20S(OH)₂D₃ exhibits altered hydrogen bonding (20S-OH interacts with Ser275) compared to 1,25(OH)₂D₃, affecting downstream gene regulation .

Analytical Characterization Methods

Synthetic analogs are validated using:

-

HPLC : Identical retention times for enzymatic vs. chemically synthesized 1,20S(OH)₂D₃ under acetonitrile/water and methanol/water gradients .

-

NMR : Confirmed 1α-OH configuration via intermediate 15 (δ 4.22 ppm for 1α-H) .

-

Crystallography : Resolved VDR-1,25(OH)₂D₃ and VDR-1,4α/β,25(OH)₃D₃ co-structures .

Biological Activity Comparison

| Parameter | 1,25(OH)₂D₃ | 1,20S(OH)₂D₃ | 1,4α,25(OH)₃D₃ |

|---|---|---|---|

| VDR Nuclear Translocation | +++ | +++ | +++ |

| CYP24A1 Induction | 10-fold | 34-fold | 78-fold |

| Calcemic Activity | High | Reduced | High |

| Anti-Inflammatory (IFNγ inhibition) | Moderate | High | Moderate |

科学研究应用

Immunomodulatory Effects

1. Immune System Regulation

1α,25-Dihydroxyprevitamin D3 plays a crucial role in modulating the immune system. It has been shown to suppress interferon gamma (IFN-γ) induced macrophage activation, which is significant in various autoimmune diseases. Studies indicate that this compound can prevent or alleviate conditions such as:

- Multiple Sclerosis : In experimental models, 1α,25-dihydroxyvitamin D3 has been effective in reducing symptoms associated with autoimmune encephalomyelitis.

- Rheumatoid Arthritis : Its immunosuppressive properties help mitigate inflammatory responses.

- Type 1 Diabetes : The compound has shown potential in delaying the onset of diabetes in animal models.

These findings highlight the therapeutic potential of 1α,25-dihydroxyprevitamin D3 in managing autoimmune disorders and enhancing overall immune function .

2. Alzheimer's Disease

Recent studies have explored the synergistic effects of 1α,25-dihydroxyprevitamin D3 with curcuminoids on macrophage function in Alzheimer's disease patients. The combination treatment significantly enhanced the phagocytosis of amyloid-beta peptides by macrophages, which is critical for clearing amyloid plaques associated with Alzheimer's pathology . This suggests a promising avenue for immunoprophylaxis in neurodegenerative diseases.

Anticancer Applications

1. Cancer Treatment

The anticancer potential of 1α,25-dihydroxyprevitamin D3 has been investigated across various types of malignancies:

- Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) : Clinical trials have demonstrated that when combined with other agents like cytarabine and retinoic acid, 1α,25-dihydroxyprevitamin D3 can achieve response rates up to 79% in elderly patients with AML .

- Prostate Cancer : Initial studies suggest that high doses of 1α,25-dihydroxyprevitamin D3 may delay prostate-specific antigen (PSA) rise post-surgery. Although larger trials have shown mixed results regarding survival benefits, the potential for combination therapies remains a focus for further research .

Case Studies

Case Study: Hypercalcemia Induced by 1α,25-Dihydroxyprevitamin D3

A documented case involved a patient with granulomatous myositis presenting severe hypercalcemia attributed to elevated levels of 1α,25-dihydroxyprevitamin D3. This case underscores the importance of monitoring calcium levels during treatment with vitamin D metabolites to prevent adverse effects .

Summary Table of Applications

作用机制

1Alpha,25-Dihydroxyprevitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), a member of the steroid and thyroid hormone receptor superfamily. This binding activates the receptor, leading to the regulation of gene expression involved in calcium and phosphate homeostasis . In the intestine, it enhances calcium absorption by inducing the expression of calcium transport proteins such as calbindin . In the immune system, it suppresses the activation of macrophages and T cells, thereby modulating immune responses .

相似化合物的比较

- 1Alpha,25-Dihydroxycholecalciferol (Calcitriol)

- 1Alpha-Hydroxyvitamin D3 (Alfacalcidol)

- 24,25-Dihydroxyvitamin D3

Comparison: 1Alpha,25-Dihydroxyprevitamin D3 is unique in its potent biological activity and its ability to regulate both calcium homeostasis and immune responses. Compared to other similar compounds, it has a higher affinity for the vitamin D receptor and a broader range of biological effects .

属性

分子式 |

C27H44O3 |

|---|---|

分子量 |

416.6 g/mol |

IUPAC 名称 |

(1R,3S)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h9-11,18,22-25,28-30H,6-8,12-17H2,1-5H3/b11-10-/t18-,22-,23-,24+,25+,27-/m1/s1 |

InChI 键 |

DOIZGAFWGREMOD-MGCFMLCTSA-N |

手性 SMILES |

CC1=C(C[C@H](C[C@@H]1O)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C |

规范 SMILES |

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。